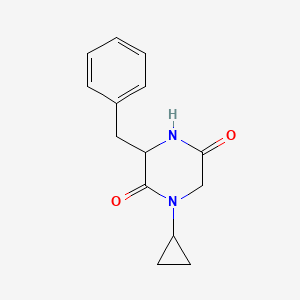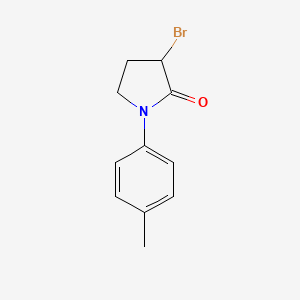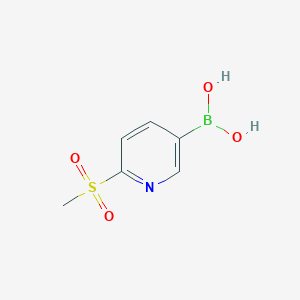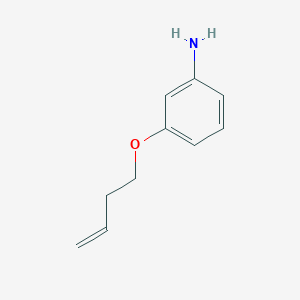
3-(But-3-en-1-yloxy)aniline
Vue d'ensemble
Description
3-(But-3-en-1-yloxy)aniline is an organic compound with the molecular formula C10H13NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of aniline derivatives has been a subject of interest in various studies . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Applications De Recherche Scientifique
Kinase Inhibitors Development : A study conducted by Caballero et al. (2011) involved docking and quantitative structure–activity relationship studies for compounds similar to 3-(But-3-en-1-yloxy)aniline as c-Met kinase inhibitors. These studies are crucial for the development of targeted therapies in cancer treatment (Caballero et al., 2011).
Polymer Synthesis : Research by Prévost et al. (1999) explored the chemical oxidative copolymerization of aniline and o-alkoxysulfonated anilines, which is a novel approach to creating water-soluble and self-doped polyaniline derivatives. These derivatives have applications in conductive polymers and materials science (Prévost et al., 1999).
Catalysis in Organic Synthesis : The study by Chisholm et al. (2016) reported the conjugate addition of 3-butyn-2-one to various anilines. This research contributes to the field of organic synthesis, providing insights into catalytic processes and the development of novel synthetic methods (Chisholm et al., 2016).
Polymerization and Material Studies : Moujahid et al. (2005) examined the polymerization of aniline sulfonic acid derivatives, which include compounds related to 3-(But-3-en-1-yloxy)aniline. This research is significant for understanding the polymerization processes and developing new materials (Moujahid et al., 2005).
Environmental Applications : A study by Zhang et al. (2009) utilized Fe3O4 nanoparticles for the catalytic oxidation of aniline compounds. This research is relevant for environmental applications, particularly in the treatment and purification of wastewater containing organic pollutants (Zhang et al., 2009).
Propriétés
IUPAC Name |
3-but-3-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVIBXRCWHRGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(But-3-en-1-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



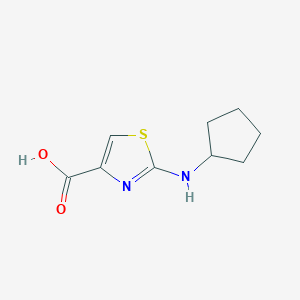
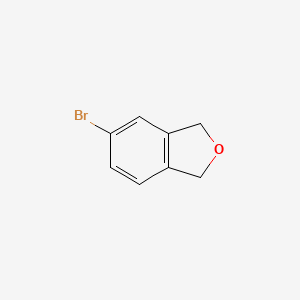
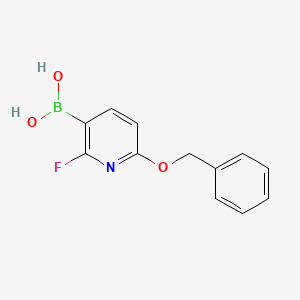
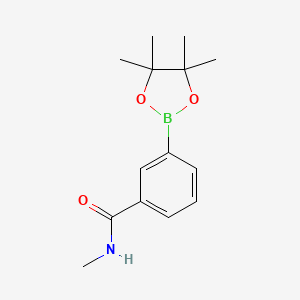
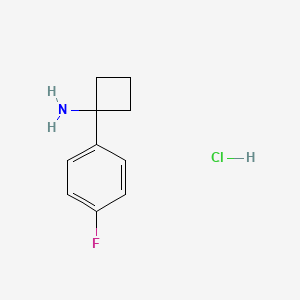
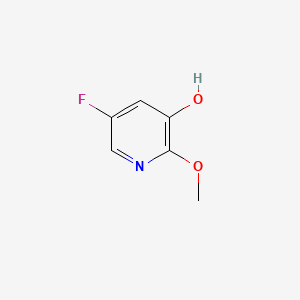
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)


